molecular formula C14H19NO3S B6506595 N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide CAS No. 1421514-05-7

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide

Cat. No.: B6506595
CAS No.: 1421514-05-7
M. Wt: 281.37 g/mol
InChI Key: ZHIOENPZZLZHAA-UHFFFAOYSA-N
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Description

N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide is a chemical compound with potential applications in various scientific fields. This compound features a cyclopropanesulfonamide group attached to a hydroxylated tetrahydronaphthalene moiety, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide typically involves the following steps:

  • Formation of Tetrahydronaphthalene Derivative: The starting material, 1,2,3,4-tetrahydronaphthalene, undergoes hydroxylation to introduce the hydroxyl group at the 2-position.

  • Cyclopropanesulfonamide Attachment: The hydroxylated tetrahydronaphthalene is then reacted with cyclopropanesulfonyl chloride in the presence of a suitable base, such as triethylamine, to form the final compound.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide can undergo various chemical reactions, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

  • Reduction: The compound can be reduced to remove the hydroxyl group or modify the cyclopropanesulfonamide group.

  • Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include chromium(VI) oxide, potassium permanganate, and Dess-Martin periodinane.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed, depending on the desired substitution reaction.

Major Products Formed:

  • Oxidation Products: Ketones, carboxylic acids, and their derivatives.

  • Reduction Products: Alcohols, amines, and other reduced derivatives.

  • Substitution Products: Halogenated compounds, alkylated derivatives, and other substituted products.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in treating various diseases, including inflammation and cancer.

  • Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide exerts its effects involves its interaction with specific molecular targets and pathways. The hydroxyl group and the cyclopropanesulfonamide moiety play crucial roles in these interactions, leading to the modulation of biological processes.

Comparison with Similar Compounds

  • N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]benzenesulfonamide: Similar structure but with a benzene ring instead of cyclopropane.

  • N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]methanesulfonamide: Similar structure but with a methanesulfonamide group.

Uniqueness: N-[(2-hydroxy-1,2,3,4-tetrahydronaphthalen-2-yl)methyl]cyclopropanesulfonamide is unique due to its cyclopropanesulfonamide group, which imparts distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-[(2-hydroxy-3,4-dihydro-1H-naphthalen-2-yl)methyl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3S/c16-14(10-15-19(17,18)13-5-6-13)8-7-11-3-1-2-4-12(11)9-14/h1-4,13,15-16H,5-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHIOENPZZLZHAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1S(=O)(=O)NCC2(CCC3=CC=CC=C3C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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